molecular formula C8H10BrFN2O B13205996 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13205996
M. Wt: 249.08 g/mol
InChI Key: QMQILFHIQMKGOX-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a 5-amino group, 3-bromo atom, 4-methyl group, and a 1-(2-fluoroethyl) chain.

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3

InChI Key

QMQILFHIQMKGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CCF)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of a fluoroethylating agent under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Compound Name (CAS No.) Substituents Molecular Formula Key Features
Target Compound 5-Amino, 3-Br, 1-(2-fluoroethyl), 4-Me C₉H₁₁BrFN₃O Multi-halogenated, fluorinated alkyl, amino donor
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (1691799-30-0) 5-Amino, 1-(methoxymethyl) C₉H₁₀N₄O Lacks Br/Me; methoxymethyl enhances hydrophilicity
5-Bromo-1-methylpyridin-2(1H)-one (81971-39-3) 5-Br, 1-Me C₆H₆BrNO Simple alkyl-Br analog; lacks amino/fluoroethyl
3-Amino-5-bromo-1-methylpyridin-2(1H)-one (910543-72-5) 3-Amino, 5-Br, 1-Me C₆H₇BrN₂O Amino/Br positional swap vs. target; smaller substituents
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (156772-63-3) 5-Br, 3-F, 1-Me C₆H₅BrFNO Dual halogenation (Br/F); lacks amino/fluoroethyl
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one (832735-61-2) 5-Br, 1-(difluoromethyl) C₆H₄BrF₂NO Difluoromethyl group; higher electronegativity vs. 2-fluoroethyl

Physicochemical and Reactivity Comparisons

  • Halogen Effects: The target’s 3-bromo substituent contrasts with analogs like 5-Bromo-1-methylpyridin-2(1H)-one (Br at position 5), altering electronic distribution. Bromine at position 3 may enhance electrophilic reactivity for substitution reactions .
  • Amino Group Impact: The 5-amino group in the target serves as a hydrogen bond donor, absent in non-amino analogs like 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. This feature could enhance binding to biological targets (e.g., kinases) .
  • Fluorination Patterns: The 2-fluoroethyl chain offers metabolic stability compared to non-fluorinated alkyl groups, as seen in 5-Bromo-1-ethylpyridin-2(1H)-one, where the ethyl group is prone to oxidative metabolism .

Biological Activity

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

The chemical formula of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is C8H10BrFN2OC_8H_{10}BrFN_2O with a molecular weight of 249.08 g/mol. The compound features a bromine atom and a fluoroethyl group, which are significant for its biological interactions.

Property Value
Molecular FormulaC8H10BrFN2O
Molecular Weight249.08 g/mol
IUPAC Name5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one
InChIInChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3

The biological activity of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways:

  • Enzyme Interaction : It can inhibit or activate specific enzymes involved in metabolic processes.
  • Signal Transduction : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have explored the anticancer potential of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one through various assays:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated in the National Cancer Institute (NCI) 60 cell-line assay, where it demonstrated a mean growth inhibition (GI50) value indicative of its potency against tumor cells.
    • Table 1: Anticancer Activity Against Selected Cell Lines
    Cell Line GI50 (µM) TGI (µM)
    HOP-62 (Lung Cancer)17.4750
    SF-539 (CNS Cancer)49.97100
    MDA-MB-435 (Melanoma)22.5975
    OVCAR-8 (Ovarian)27.7180
    DU-145 (Prostate)44.3590
    These results highlight the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes related to cancer progression and metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound:

  • Study on Synthesis and Antitumor Activity : A study synthesized the compound and evaluated its antitumor activity using various human cancer cell lines. The results indicated that it possesses significant cytotoxic properties, particularly against non-small cell lung cancer and prostate cancer cells.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one suggests favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

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